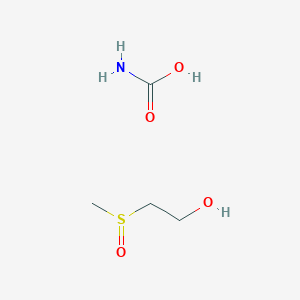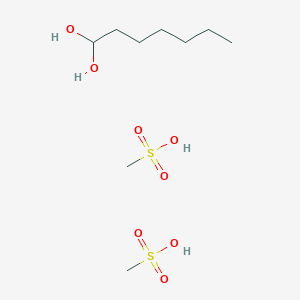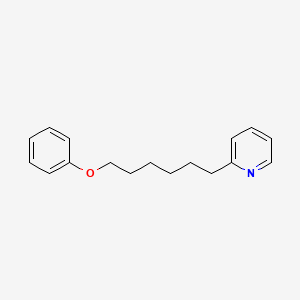
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is a chemical compound that belongs to the benzothiazolone family This compound is characterized by the presence of a benzothiazolone core structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds such as carboxylic acids or esters.
Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity o-aminothiophenol, ethylene oxide, and nitrating agents.
Reaction Control: Maintaining optimal reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyethyl group can participate in substitution reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-: Contains an amino group instead of a hydroxyethyl group, which may affect its reactivity and applications.
2(3H)-Benzothiazolone, 3-(2-chloroethyl)-6-nitro-: Contains a chloroethyl group, which may enhance its reactivity in substitution reactions.
Uniqueness
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
121899-66-9 |
|---|---|
Molekularformel |
C9H8N2O4S |
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8N2O4S/c12-4-3-10-7-2-1-6(11(14)15)5-8(7)16-9(10)13/h1-2,5,12H,3-4H2 |
InChI-Schlüssel |
MWEVBWFZLWVZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


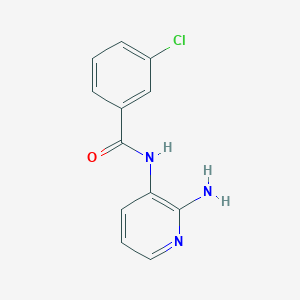
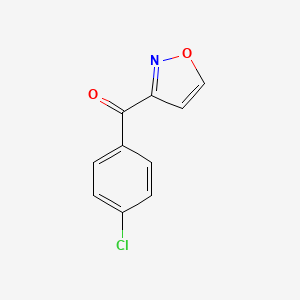

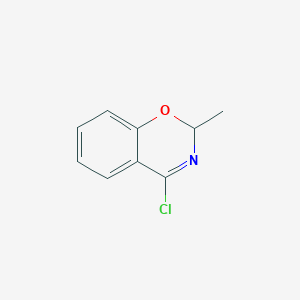
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)



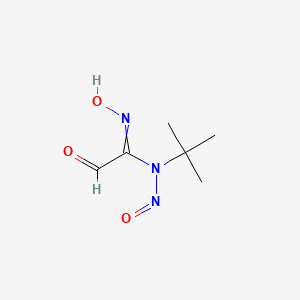

![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
